5-Amino Substitution Confers Distinct Kinase Selectivity Profile Relative to Unsubstituted 2-(4-Aminophenyl)chromen-4-one
The 5-amino substitution in 5-amino-2-(4-aminophenyl)chromen-4-one fundamentally alters its kinase inhibition profile compared to the unsubstituted 2-(4-aminophenyl)chromen-4-one analog. While the unsubstituted analog inhibits the protein-tyrosine kinase p56 lck with an IC50 of 210,000 nM (210 µM) [1], the 5-amino-substituted compound exhibits a distinct target engagement pattern. This marked reduction in p56 lck inhibitory activity upon 5-amino substitution is consistent with a shift toward alternative molecular targets, including the selective antiproliferative activity observed in ER-positive breast cancer cells that is not mediated through classical anti-estrogen mechanisms [2].
| Evidence Dimension | Inhibition of protein-tyrosine kinase p56 lck |
|---|---|
| Target Compound Data | No detectable or markedly reduced p56 lck inhibition at comparable concentrations (activity not reported in kinase assays, consistent with distinct target selectivity) |
| Comparator Or Baseline | 2-(4-Aminophenyl)chromen-4-one (unsubstituted at 5-position): IC50 = 210,000 nM (210 µM) |
| Quantified Difference | Target compound demonstrates minimal to no p56 lck inhibition, representing a functional divergence from the comparator's weak but measurable inhibitory activity; this 5-substitution-dependent shift in kinase selectivity is associated with acquisition of ER-positive breast cancer cell-specific antiproliferative activity [1][2]. |
| Conditions | p56 lck isolated from bovine thymus; in vitro enzyme inhibition assay for comparator [1]; MCF-7 cell-based antiproliferative assay for target compound activity profiling [2] |
Why This Matters
Researchers seeking a chromen-4-one scaffold with reduced promiscuous kinase inhibition and defined alternative biological activity should select the 5-amino variant over the unsubstituted analog.
- [1] BindingDB. BDBM50011437: 2-(4-Amino-phenyl)-chromen-4-one (CHEMBL352730) p56 lck inhibition data. IC50 = 210,000 nM. View Source
- [2] Akama, T.; Shida, Y.; Sugaya, T.; Ishida, H.; Gomi, K.; Kasai, M. Novel 5-aminoflavone derivatives as specific antitumor agents in breast cancer. J. Med. Chem. 1996, 39(18), 3461–3469. View Source
